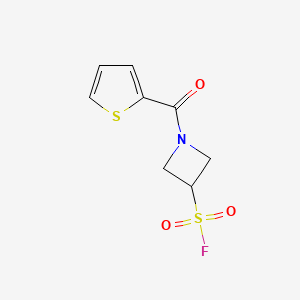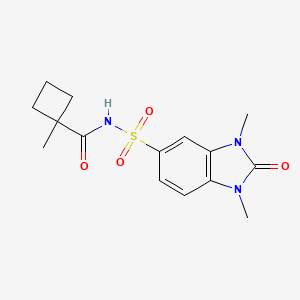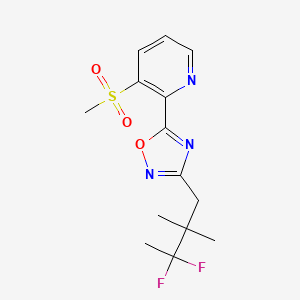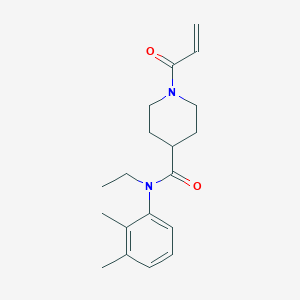
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride, also known as TCASF, is a chemical compound that has been widely used in scientific research. This molecule is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes.
Mécanisme D'action
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. This binding occurs through the formation of a covalent bond between the sulfonyl fluoride group of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride and the active site serine residue of the enzyme. This irreversible binding results in the inhibition of enzyme activity and prevents the enzyme from carrying out its biological function.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. Inhibition of proteases involved in inflammation can reduce the severity of inflammation. Inhibition of proteases involved in cancer can reduce the growth and spread of cancer cells. Inhibition of proteases involved in thrombosis can prevent the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride is its high potency and specificity for serine proteases. This makes it an ideal tool for studying the role of these enzymes in various biological processes. However, 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride is also highly reactive and can be toxic in high concentrations. Additionally, the irreversible binding of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride to the active site of the enzyme can make it difficult to study the effects of reversible inhibition.
Orientations Futures
There are many potential future directions for the use of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride in scientific research. One area of interest is the development of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride analogs with improved potency and specificity for specific serine proteases. Another area of interest is the use of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride in the development of new therapies for diseases such as cancer and inflammation. Additionally, the study of the effects of reversible inhibition of serine proteases using 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride analogs could provide valuable insights into the role of these enzymes in various biological processes.
Méthodes De Synthèse
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with azetidine-3-sulfonyl chloride and finally, the reaction with hydrogen fluoride. This process yields a white crystalline solid that is highly pure and stable.
Applications De Recherche Scientifique
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has been used extensively in scientific research for its potent inhibitory effects on various serine proteases. It has been shown to be effective in inhibiting enzymes such as trypsin, chymotrypsin, and elastase. 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has also been used in studies investigating the role of serine proteases in various disease states, such as cancer, inflammation, and thrombosis.
Propriétés
IUPAC Name |
1-(thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S2/c9-15(12,13)6-4-10(5-6)8(11)7-2-1-3-14-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPYBSATYJXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)


![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)

![4-[(3S)-3-fluoropyrrolidin-1-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B7450407.png)